2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3-(3-methoxyphenyl)-7-(morpholine-4-carbonyl)-3,4-dihydroquinazolin-4-one
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Overview
Description
2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3-(3-methoxyphenyl)-7-(morpholine-4-carbonyl)-3,4-dihydroquinazolin-4-one is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its unique structure, which includes a quinazolinone core, a morpholine moiety, and various substituents that contribute to its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3-(3-methoxyphenyl)-7-(morpholine-4-carbonyl)-3,4-dihydroquinazolin-4-one typically involves multiple steps, including the formation of the quinazolinone core, the introduction of the morpholine moiety, and the attachment of the various substituents. Common synthetic routes may involve:
Formation of the Quinazolinone Core: This step often involves the cyclization of anthranilic acid derivatives with appropriate reagents to form the quinazolinone structure.
Introduction of the Morpholine Moiety: This can be achieved through nucleophilic substitution reactions, where a morpholine derivative is introduced to the quinazolinone core.
Attachment of Substituents: The various substituents, such as the 2,5-dimethylphenyl and 3-methoxyphenyl groups, can be introduced through reactions like Friedel-Crafts alkylation or other electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3-(3-methoxyphenyl)-7-(morpholine-4-carbonyl)-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to produce reduced forms of the compound.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents to the aromatic rings or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.
Scientific Research Applications
2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3-(3-methoxyphenyl)-7-(morpholine-4-carbonyl)-3,4-dihydroquinazolin-4-one has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.
Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3-(3-methoxyphenyl)-7-(morpholine-4-carbonyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can bind and modulate their activity. The pathways involved can vary depending on the specific application, but common mechanisms may include inhibition of enzyme activity or receptor antagonism.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(2,4-dimethylphenyl)methyl]sulfanyl}-3-(3-methoxyphenyl)-7-(morpholine-4-carbonyl)-3,4-dihydroquinazolin-4-one
- 2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3-(4-methoxyphenyl)-7-(morpholine-4-carbonyl)-3,4-dihydroquinazolin-4-one
Uniqueness
The uniqueness of 2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3-(3-methoxyphenyl)-7-(morpholine-4-carbonyl)-3,4-dihydroquinazolin-4-one lies in its specific combination of substituents and the resulting chemical properties. This compound’s structure allows for unique interactions with molecular targets, making it valuable for various research applications.
Properties
IUPAC Name |
2-[(2,5-dimethylphenyl)methylsulfanyl]-3-(3-methoxyphenyl)-7-(morpholine-4-carbonyl)quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N3O4S/c1-19-7-8-20(2)22(15-19)18-37-29-30-26-16-21(27(33)31-11-13-36-14-12-31)9-10-25(26)28(34)32(29)23-5-4-6-24(17-23)35-3/h4-10,15-17H,11-14,18H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAJKHVWPDQDVPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NC3=C(C=CC(=C3)C(=O)N4CCOCC4)C(=O)N2C5=CC(=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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